Propanoic acid, 2-acetylamino-3-(4-hydroxy-3,5-dinitrophenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is a chemical compound with the molecular formula C13H15N3O8 and a molecular weight of 341.27 g/mol . It is a derivative of L-tyrosine, an amino acid, and is characterized by the presence of acetyl, nitro, and ethyl ester functional groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester typically involves the acetylation of L-tyrosine followed by nitration and esterification. The reaction conditions often include the use of acetic anhydride for acetylation, nitric acid for nitration, and ethanol for esterification . The process can be summarized as follows:
Acetylation: L-tyrosine is reacted with acetic anhydride to form N-acetyl-L-tyrosine.
Nitration: N-acetyl-L-tyrosine is then nitrated using nitric acid to introduce nitro groups at the 3 and 5 positions of the aromatic ring.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester.
Industrial Production Methods
Industrial production methods for N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of N-Acetyl-3,5-diamino-L-tyrosine ethyl ester.
Substitution: Formation of substituted derivatives with various functional groups on the aromatic ring.
Scientific Research Applications
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies related to protein synthesis and enzyme interactions.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the acetyl and ethyl ester groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, including those involved in protein synthesis and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: A derivative of L-tyrosine with an acetyl group but without nitro groups.
N-Acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester: Similar structure with a chloro and nitro group substitution.
L-Tyrosine ethyl ester: L-tyrosine with an ethyl ester group but without acetyl and nitro groups.
Uniqueness
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is unique due to the presence of both nitro groups and an ethyl ester group, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these functional groups play a crucial role .
Properties
IUPAC Name |
ethyl 2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O8/c1-3-24-13(19)9(14-7(2)17)4-8-5-10(15(20)21)12(18)11(6-8)16(22)23/h5-6,9,18H,3-4H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSFXFJUJDOSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.